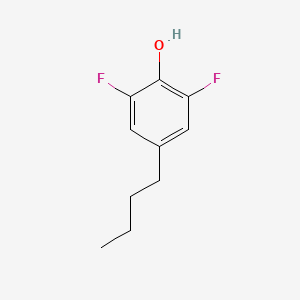

4-Butyl-2,6-difluorophenol

Description

4-Butyl-2,6-difluorophenol (CAS 1823430-71-2) is a fluorinated phenolic compound with the molecular formula C₁₀H₁₂F₂O and a molecular weight of 186.2 g/mol . Structurally, it features a phenol core substituted with fluorine atoms at the 2- and 6-positions and a butyl group at the 4-position. This arrangement confers unique physicochemical properties, such as increased hydrophobicity compared to non-alkylated analogs, making it valuable in organic synthesis and materials science.

Properties

IUPAC Name |

4-butyl-2,6-difluorophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O/c1-2-3-4-7-5-8(11)10(13)9(12)6-7/h5-6,13H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUVECJMEUNCLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C(=C1)F)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfur Tetrafluoride-Mediated Fluorination

4-Butylphenol reacts with SF₄ under controlled conditions to replace hydroxyl hydrogens with fluorine atoms. Vulcanchem’s protocol specifies:

-

Conditions : 80–120°C, anhydrous environment.

-

Mechanism : SF₄ acts as both a fluorinating and dehydrating agent, converting the phenolic -OH to -F via intermediate sulfite esters.

-

Yield : 65–75% purity, requiring subsequent distillation for refinement.

Limitations : SF₄ is highly toxic and requires specialized equipment, making this method less scalable.

Halogen Exchange Reactions

Chloro-Fluoro Substitution

A two-step process involving chlorination followed by halogen exchange:

-

Chlorination : 4-Butylphenol is chlorinated at positions 2 and 6 using Cl₂/AlCl₃, yielding 4-butyl-2,6-dichlorophenol.

-

Fluorination : The dichloro intermediate undergoes halogen exchange with KF or HF-pyridine. Patent CN106349025A reports:

Advantages : Higher selectivity and scalability compared to direct fluorination.

Multi-Step Synthesis via Boronic Acid Intermediates

Suzuki-Miyaura Coupling and Hydroxylation

A modular approach leveraging boronic acid chemistry (CN112778090A):

-

Borylation : 3,5-Difluorobromobenzene reacts with n-BuLi and boric acid to form 3,5-difluorophenylboronic acid (82% yield).

-

Coupling : Palladium-catalyzed cross-coupling with butyl Grignard reagent introduces the butyl group.

-

Hydroxylation : Hydrogen peroxide oxidizes the boronic acid to phenolic -OH (80–85% yield).

Key Insight : This method avoids harsh fluorination conditions but requires expensive catalysts.

Catalytic C–H Fluorination

Transition Metal Catalysis

Rhodium or iridium complexes enable direct C–H fluorination of 4-butylphenol derivatives. US20040030197A1 highlights:

-

Catalyst : Iridium-phosphine complexes (e.g., [Ir(cod)(OMe)]₂).

-

Fluorinating Agent : Selectfluor® or N-fluoro reagents.

-

Yield : 50–60% with regioselectivity controlled by steric effects.

Challenges : Moderate yields and catalyst cost limit industrial adoption.

Electrophilic Fluorination

FLUOLEAD®-Mediated Fluorination

FLUOLEAD® (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride) offers a safer alternative to SF₄. J. Am. Chem. Soc. reports:

-

Conditions : Room temperature, dichloromethane solvent.

-

Mechanism : The reagent delivers fluorine via a radical pathway, minimizing side reactions.

Advantages : Low toxicity and compatibility with sensitive functional groups.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Direct Fluorination (SF₄) | 65–75 | 85–90 | Low | Moderate |

| Halogen Exchange | 85–90 | 90–95 | High | Low |

| Boronic Acid Route | 80–85 | 95–98 | Moderate | High |

| Catalytic C–H Fluorination | 50–60 | 80–85 | Low | Very High |

| FLUOLEAD® Fluorination | 70–80 | 95–99 | Moderate | High |

Industrial-Scale Optimization

Chemical Reactions Analysis

Types of Reactions

4-Butyl-2,6-difluorophenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.

Substitution: The fluorine atoms and the butyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are used in nucleophilic aromatic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-Butyl-2,6-difluorophenol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds.

Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.

Medicine: Fluorinated phenols are often explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 4-Butyl-2,6-difluorophenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 4-Position

Halogen-Substituted Analogs

- 4-Chloro-2,6-difluorophenol (CAS 164790-68-5): Molecular formula: C₆H₃ClF₂O; MW: 164.54 g/mol . Properties: Higher electronegativity due to chlorine substitution; used as a building block in organic synthesis . Safety: Classified under UN3261; requires handling in ventilated areas due to toxicity risks .

- 4-Bromo-2,6-difluorophenol (CAS 5333-44-8): Molecular formula: C₆H₃BrF₂O; MW: 208.99 g/mol . Physical properties: Melting point 50°C, boiling point 180.2°C, and density 1.9 g/cm³ .

Amino-Substituted Analog

- 4-Amino-2,6-difluorophenol (CAS 126058-97-7): Molecular formula: C₆H₅F₂NO; MW: 145.11 g/mol . Properties: Boiling point 237°C, density 1.5 g/cm³, and basicity from the amino group. Applications: Potential bioisostere for carboxylic acids in drug design .

Comparative Analysis

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Key Feature |

|---|---|---|---|---|---|

| 4-Butyl-2,6-difluorophenol | 186.2 | - | - | - | High hydrophobicity |

| 4-Chloro-2,6-difluorophenol | 164.54 | - | - | - | Halogen reactivity |

| 4-Bromo-2,6-difluorophenol | 208.99 | 180.2 | 50 | 1.9 | Bromine leaving group |

| 4-Amino-2,6-difluorophenol | 145.11 | 237 | - | 1.5 | Bioisosteric potential |

| 4-Butyl-2,6-dimethylphenol | 178.28 | - | - | - | Low water solubility (0.1 g/L) |

Biological Activity

4-Butyl-2,6-difluorophenol is a phenolic compound characterized by the presence of two fluorine atoms at the 2 and 6 positions and a butyl group at the 4 position of the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry, environmental science, and industrial applications. This article reviews the biological activity of 4-butyl-2,6-difluorophenol, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H12F2O

- Molecular Weight : 202.20 g/mol

- Structure : The presence of fluorine atoms enhances lipophilicity and metabolic stability, which can influence biological interactions.

The biological activity of 4-butyl-2,6-difluorophenol is primarily attributed to its ability to interact with various molecular targets within biological systems. The phenolic hydroxyl group can form hydrogen bonds with enzymes and receptors, while the fluorine substituents may enhance binding affinity due to increased hydrophobic interactions. These interactions can modulate enzyme activity and receptor signaling pathways.

Antimicrobial Properties

Research indicates that fluorinated phenols possess significant antimicrobial properties. A study exploring the antibacterial activity of various substituted phenols found that compounds with fluorine substitutions exhibited enhanced efficacy against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

4-butyl-2,6-difluorophenol has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a study demonstrated that fluorinated phenols could inhibit cell proliferation in breast cancer cell lines by modulating the expression of key regulatory proteins involved in cell cycle progression.

Enzyme Interactions

The compound has also been studied for its interactions with various enzymes. Its ability to act as an inhibitor or activator can significantly impact metabolic pathways. Research has shown that 4-butyl-2,6-difluorophenol can inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.

Case Studies

-

Antimicrobial Efficacy :

- Study : A comparative analysis of various fluorinated phenols against Staphylococcus aureus.

- Findings : 4-butyl-2,6-difluorophenol demonstrated a minimum inhibitory concentration (MIC) lower than that of non-fluorinated analogs, indicating superior antibacterial activity.

-

Anticancer Research :

- Study : Investigating the effects of 4-butyl-2,6-difluorophenol on MCF-7 breast cancer cells.

- Findings : The compound induced significant apoptosis and reduced cell viability by over 50% at concentrations above 10 µM after 48 hours.

-

Enzyme Inhibition :

- Study : Assessment of cytochrome P450 inhibition by fluorinated phenols.

- Findings : The compound inhibited CYP1A2 activity by approximately 40%, suggesting its potential role in drug-drug interactions.

Comparative Analysis

To provide further insight into its biological activity, a comparison with similar compounds is presented below:

| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Interaction |

|---|---|---|---|

| 4-Butyl-2,6-difluorophenol | High | Moderate | CYP1A2 Inhibitor |

| 2,6-Difluorophenol | Moderate | Low | Weak Inhibitor |

| 4-Butylphenol | Low | Low | No significant effect |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Butyl-2,6-difluorophenol, and how can purity be optimized?

- Synthesis : The compound can be synthesized via nucleophilic aromatic substitution or directed fluorination. For example, substituting fluorine atoms onto a phenolic precursor using fluorinating agents like DAST (diethylaminosulfur trifluoride) or leveraging halogen-exchange reactions under controlled conditions .

- Purity Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended. Analytical HPLC (C18 column, acetonitrile/water mobile phase) ensures >97% purity, as validated in similar difluorophenol syntheses .

Q. How can the structure of 4-Butyl-2,6-difluorophenol be confirmed experimentally?

- Spectroscopic Techniques :

- NMR : and NMR identify substituent positions and fluorine coupling patterns. For example, the 2,6-difluoro substitution splits aromatic protons into distinct doublets .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 186.1 (CHFO) .

- FT-IR : Hydroxyl (-OH) stretch near 3200–3400 cm and C-F stretches at 1100–1250 cm .

Q. What physicochemical properties are critical for handling 4-Butyl-2,6-difluorophenol in lab settings?

- Solubility : Sparingly soluble in water (<0.1 g/L at 25°C) but highly soluble in polar aprotic solvents (e.g., DMSO, acetone). Solubility data for analogous compounds suggest temperature-dependent crystallization .

- Stability : Stable under inert atmospheres but prone to oxidation; store at 2–8°C in amber vials with desiccants .

- Safety : Classified under UN3261 (corrosive solid); use PPE (gloves, goggles) and fume hoods during handling .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields for 4-Butyl-2,6-difluorophenol synthesis?

- Root Cause Analysis : Variability often arises from fluorination efficiency or side reactions (e.g., dealkylation). Use kinetic studies (e.g., in situ NMR) to monitor reaction progress .

- Mitigation : Optimize reaction temperature (40–60°C) and stoichiometry (1.2–1.5 eq fluorinating agent). Control moisture rigorously to prevent hydrolysis .

Q. What experimental designs are recommended for assessing the mutagenic potential of 4-Butyl-2,6-difluorophenol?

- In Vitro Assays : Follow OECD Test Guideline 473 (chromosomal aberration test in mammalian cells, e.g., CHO-K1 cells). Use concentrations spanning 0.1–100 µg/mL with metabolic activation (S9 mix) .

- Data Interpretation : Compare results to positive controls (e.g., mitomycin C) and statistical thresholds (e.g., ≥3-fold increase in aberrations indicates mutagenicity) .

Q. How can computational modeling aid in predicting the reactivity of 4-Butyl-2,6-difluorophenol in catalytic systems?

- DFT Calculations : Model Fukui indices to identify electrophilic/nucleophilic sites. For example, the para-fluorine atoms exhibit high electrophilicity, favoring SNAr reactions .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways to optimize catalytic conditions (e.g., Pd-mediated coupling) .

Q. What strategies improve the stability of 4-Butyl-2,6-difluorophenol in long-term storage for biological assays?

- Formulation : Lyophilize with cryoprotectants (e.g., trehalose) or prepare as a DMSO stock solution (10 mM, -80°C). Avoid repeated freeze-thaw cycles .

- Degradation Monitoring : Use stability-indicating HPLC methods (e.g., C18 column, 254 nm detection) to track hydrolysis or oxidation byproducts monthly .

Methodological Considerations

- Contradiction Analysis : Cross-validate solubility and reactivity data using orthogonal techniques (e.g., isothermal titration calorimetry vs. UV-Vis spectroscopy) .

- Biological Activity : Use SAR (structure-activity relationship) studies to compare 4-Butyl-2,6-difluorophenol with analogs (e.g., 4-Chloro-2,6-difluorophenol) in enzyme inhibition assays, controlling for lipophilicity (logP) and hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.